molecular formula C8H16O2 B1594719 2,2-Diethylbutanoic acid CAS No. 813-58-1

2,2-Diethylbutanoic acid

Cat. No. B1594719
Key on ui cas rn: 813-58-1
M. Wt: 144.21 g/mol
InChI Key: GHXNRYVDXNZXID-UHFFFAOYSA-N
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Patent
US04153679

Procedure details

2,2-Diethylbutanoyl chloride was prepared from 2,2-diethylbutanoic acid and thionyl chloride in the usual way.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:9][CH3:10])([CH2:7][CH3:8])[C:4](O)=[O:5])[CH3:2].S(Cl)([Cl:13])=O>>[CH2:1]([C:3]([CH2:9][CH3:10])([CH2:7][CH3:8])[C:4]([Cl:13])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)Cl)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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